molecular formula C16H12BrClN2O B8677502 (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol

(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol

Cat. No.: B8677502
M. Wt: 363.63 g/mol
InChI Key: FLVFULXNVKUUPF-UHFFFAOYSA-N
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Description

(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol typically involves multiple steps. One common method starts with the bromination and chlorination of phenylpyrazole derivatives. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride. The reaction is carried out at controlled temperatures to ensure the selective introduction of bromine and chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

(5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethanone
  • 5-Bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethane
  • (5-Bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol derivatives

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and phenyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H12BrClN2O

Molecular Weight

363.63 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(1-phenylpyrazol-4-yl)methanol

InChI

InChI=1S/C16H12BrClN2O/c17-12-6-7-15(18)14(8-12)16(21)11-9-19-20(10-11)13-4-2-1-3-5-13/h1-10,16,21H

InChI Key

FLVFULXNVKUUPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C3=C(C=CC(=C3)Br)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-phenyl-4-bromopyrazole (see M. A. Khan, et al., Can. J. Chem., (1963) 41 1540) (2.23 g) in diethyl ether (30 ml) wad cooled to −78° C. under argon atmosphere, and added dropwise thereto was n-butyl lithium (1.59 M hexane solution, 6.9 ml). The mixture was stirred at −20° C. to −10° C. for 5 hours, and added dropwise thereto at the same temperature was a solution of 5-bromo-2-chlorobenzaldehyde (2.19 g) obtained in Reference Example 16-(1) in diethyl ether (30 ml). The mixture was stirred at the same temperature for 30 minutes, and added thereto was tetrahydrofuran (30 ml), and the mixture was stirred at 0° C. for further 30 minutes. A saturated aqueous ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The extract was washed with brine and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=83:17-80:20) to give 5-bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethanol (831 mg) as yellow oil. APCI-Mass m/Z 363/365 (M+H). (2) The above 5-bromo-2-chlorophenyl-1-phenyl-4-pyrazolylmethanol was treated in a manner similar to Reference Example 120-(2) to give the desired 5-bromo-2-chloro-1-(1-phenyl-4-pyrazolylmethyl)benzene as colorless powder. APCI-Mass m/Z 347/349 (M+H).
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